molecular formula C6H13NO2 B2843799 1-(2-Hydroxyethyl)pyrrolidin-3-ol CAS No. 98278-20-7

1-(2-Hydroxyethyl)pyrrolidin-3-ol

Cat. No.: B2843799
CAS No.: 98278-20-7
M. Wt: 131.175
InChI Key: JCFRZWVYDOFBHJ-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)pyrrolidin-3-ol is a chemical compound characterized by a pyrrolidine ring substituted with a hydroxyethyl group at the 1-position and a hydroxyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Hydroxyethyl)pyrrolidin-3-ol can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with ethylene oxide under controlled conditions to introduce the hydroxyethyl group. Another method includes the reduction of 1-(2-hydroxyethyl)pyrrolidin-3-one using suitable reducing agents like sodium borohydride.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxyethyl)pyrrolidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The hydroxyethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

1-(2-Hydroxyethyl)pyrrolidin-3-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The hydroxyethyl and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

  • 1-(2-Hydroxyethyl)pyrrolidin-2-ol
  • 1-(2-Hydroxyethyl)pyrrolidin-4-ol
  • 1-(2-Hydroxyethyl)piperidin-3-ol

Comparison: 1-(2-Hydroxyethyl)pyrrolidin-3-ol is unique due to the specific positioning of the hydroxyethyl and hydroxyl groups, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.

Biological Activity

1-(2-Hydroxyethyl)pyrrolidin-3-ol, also known as Hydroxyethylpyrrolidine (HEP), is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula: C6H11NO2
  • Molecular Weight: 129.16 g/mol
  • Structure: The compound features a pyrrolidine ring with a hydroxyethyl substituent, which influences its biological activities.

Antimicrobial Properties

Research indicates that compounds containing a pyrrolidine structure often exhibit antimicrobial properties. For instance, pyrrolidine derivatives have been shown to inhibit various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus55 μg/mL
Escherichia coli56 μg/mL
Pseudomonas aeruginosa58 μg/mL

These results suggest that HEP may possess similar antimicrobial activities due to its structural analogies with other effective pyrrolidine compounds .

Antiviral Activity

The antiviral potential of HEP has been highlighted in studies focusing on its interaction with viral proteins. Compounds similar to HEP have demonstrated effectiveness against viruses, particularly in the context of the COVID-19 pandemic. Pyridine and pyrrolidine derivatives have been noted for their ability to interact with viral proteins, potentially inhibiting viral replication .

Cytotoxicity and Safety Profile

The safety profile of HEP has been evaluated through various toxicological studies. Acute toxicity tests in rodents indicate that HEP has a low toxicity profile, with an LD50 greater than 14,430 mg/kg for oral administration . Additionally, it has been classified as non-irritating to skin and only slightly irritating to eyes, suggesting a favorable safety margin for potential therapeutic use.

The biological activity of HEP can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: HEP may inhibit key enzymes involved in bacterial metabolism or viral replication.
  • Membrane Disruption: Similar compounds have shown the ability to disrupt microbial membranes, leading to cell death.
  • Modulation of Immune Response: Some studies suggest that pyrrolidine derivatives can enhance immune responses, aiding in the clearance of infections.

Study on Antimicrobial Efficacy

A study conducted by Wang et al. (2022) investigated the antimicrobial efficacy of various pyrrolidine derivatives, including HEP. The results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, reinforcing the potential of HEP as an antimicrobial agent .

Evaluation of Antiviral Properties

In another research effort focused on antiviral activities, compounds structurally related to HEP were tested against SARS-CoV-2. The findings suggested that these compounds could effectively bind to viral proteins, inhibiting their function and preventing viral replication .

Properties

IUPAC Name

1-(2-hydroxyethyl)pyrrolidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c8-4-3-7-2-1-6(9)5-7/h6,8-9H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCFRZWVYDOFBHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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